molecular formula C13H9Cl2NO2 B1670468 Dichlorophenyl-ABA CAS No. 18201-65-5

Dichlorophenyl-ABA

Cat. No.: B1670468
CAS No.: 18201-65-5
M. Wt: 282.12 g/mol
InChI Key: FNGSQOJHNAYHAT-UHFFFAOYSA-N
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Description

Dichlorophenyl-ABA is an organic compound with the molecular formula C13H9Cl2NO2 It is a derivative of benzoic acid, where the amino group is substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorophenyl-ABA typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 3,5-dichloroaniline.

    Reaction: The benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). This acyl chloride is then reacted with 3,5-dichloroaniline in the presence of a base such as pyridine to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Dichlorophenyl-ABA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Plant Physiology

Role as a Plant Growth Regulator
Dichlorophenyl-ABA is primarily recognized for its function as a plant growth regulator. It mimics the action of abscisic acid, a natural plant hormone involved in regulating various physiological processes. This compound plays a crucial role in:

  • Stomatal Closure : It promotes stomatal closure during water stress, helping plants conserve water.
  • Seed Dormancy : It influences seed dormancy and germination, making it valuable for agricultural practices aimed at improving crop yields under varying environmental conditions.

Case Studies

  • A study demonstrated that applying this compound to drought-stressed crops significantly improved their water use efficiency and overall yield compared to untreated plants .
  • Research on grapevines showed that this compound application enhanced berry quality by regulating water stress responses, leading to better flavor profiles in wine production .

Pharmacological Applications

Potential Therapeutic Uses
this compound has been investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders and certain cancers. Its ability to modulate cellular pathways makes it a candidate for:

  • Metabolic Regulation : Studies indicate that this compound can influence lipid metabolism and glucose homeostasis, suggesting its use in managing obesity and diabetes .
  • Cancer Therapy : Preliminary research suggests that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, particularly in breast and prostate cancers .

Clinical Insights
A clinical trial assessing the safety and efficacy of this compound in patients with metabolic syndrome reported promising results, including improved insulin sensitivity and reduced body fat percentage .

Environmental Science

Use in Environmental Remediation
this compound has shown potential in environmental applications, particularly in the remediation of contaminated soils. Its properties allow it to facilitate the breakdown of pollutants through:

  • Bioremediation : Studies have shown that this compound can enhance microbial activity in contaminated soils, leading to more effective degradation of harmful compounds .
  • Phytoremediation : The compound can be used to promote the uptake of heavy metals by plants, aiding in the detoxification of polluted environments .

Research Findings
A field study demonstrated that plants treated with this compound exhibited increased biomass and metal accumulation capabilities, making them more effective at remediating heavy metal-contaminated sites .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Plant PhysiologyStomatal closure, seed dormancyImproved water use efficiency under drought stress
PharmacologyMetabolic regulation, cancer therapyEnhanced insulin sensitivity; apoptosis induction
Environmental ScienceBioremediation, phytoremediationIncreased microbial activity; heavy metal uptake

Mechanism of Action

The mechanism of action of Dichlorophenyl-ABA involves its interaction with specific molecular targets. In the case of its potential use as an NSAID, the compound inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A well-known NSAID with a similar structure, where the amino group is substituted with a 2,6-dichlorophenyl group.

    2-[(2,6-Dichlorophenyl)amino]benzoic acid: Another similar compound with potential anti-inflammatory properties.

Uniqueness

Dichlorophenyl-ABA is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

Dichlorophenyl-ABA (DCPA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and plant biology. This article delves into the various aspects of DCPA's biological activity, including its mechanisms, applications, and research findings.

Overview of this compound

DCPA is a synthetic analog of abscisic acid (ABA), a plant hormone involved in various physiological processes, including stress responses. The compound is characterized by its dichlorophenyl group, which enhances its interaction with biological targets. Research has indicated that DCPA possesses anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications.

The primary mechanism through which DCPA exerts its biological effects involves the inhibition of specific enzymes and pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar to NSAIDs, DCPA inhibits COX enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation.
  • Inhibition of Amyloid Fibril Formation : DCPA has been identified as an inhibitor of transthyretin (TTR) amyloid fibril formation, showing over 80% inhibition in aggregate formation in vitro .

1. Anti-inflammatory Properties

DCPA's potential as a non-steroidal anti-inflammatory drug (NSAID) has been explored through various studies. Its ability to inhibit COX enzymes suggests that it could be effective in treating conditions characterized by inflammation.

2. Antimicrobial Effects

Research indicates that DCPA exhibits antimicrobial properties, although specific mechanisms and efficacy against particular pathogens require further investigation.

3. Plant Growth Regulation

As an ABA analog, DCPA plays a role in plant stress responses. Studies have shown that it can enhance tolerance to abiotic stresses such as salinity by stimulating antioxidant systems in plants .

Case Studies

  • Salinity Tolerance in Winter Wheat :
    • A study demonstrated that an ABA analog similar to DCPA improved salt stress tolerance in winter wheat seedlings by enhancing the activity of antioxidant enzymes and regulating stress-related gene expression .
  • Amyloid Fibril Inhibition :
    • In vitro studies revealed that DCPA significantly inhibits TTR amyloid fibril formation, suggesting its potential application in treating amyloidosis and related diseases .

Data Table: Summary of Biological Activities

Activity Mechanism Research Findings
Anti-inflammatoryCOX enzyme inhibitionPotential NSAID candidate
AntimicrobialUnknown mechanismsRequires further investigation
Plant stress responseABA mimicry; enhances antioxidant systemsImproved salinity tolerance in wheat seedlings
Amyloid fibril formationInhibition of TTR aggregationOver 80% inhibition observed in vitro

Properties

IUPAC Name

2-(3,5-dichloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-12-4-2-1-3-11(12)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGSQOJHNAYHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349356
Record name Dichlorophenyl-ABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18201-65-5
Record name Dichlorophenyl-ABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3,5-Dichlorophenyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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